molecular formula C20H22FN3O3S B6477933 4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640976-51-6

4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477933
CAS No.: 2640976-51-6
M. Wt: 403.5 g/mol
InChI Key: AOEVHIQKOTVVIH-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide features a benzene-sulfonamide core substituted with ethoxy (C₂H₅O–) and fluoro (F–) groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked to a phenethyl group bearing a 1-methyl-1H-pyrazol-5-yl substituent. The ethoxy group enhances lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-27-20-9-8-17(14-18(20)21)28(25,26)23-13-10-15-4-6-16(7-5-15)19-11-12-22-24(19)2/h4-9,11-12,14,23H,3,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVHIQKOTVVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. Its unique structural characteristics, including an ethoxy group, a fluoro group, and a pyrazole moiety, contribute to its diverse biological activities.

The molecular formula of the compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S with a molecular weight of 390.4 g/mol. The presence of functional groups such as sulfonamide and pyrazole enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O₃S
Molecular Weight390.4 g/mol
CAS Number1421524-94-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Compounds in this class often exhibit inhibitory effects on various pathways involved in disease processes.

Biological Activities

Research indicates that compounds with similar structures demonstrate a range of biological activities:

  • Antimicrobial Activity : Several studies have reported moderate antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL for related pyrazole derivatives .
  • Anti-inflammatory Effects : The compound exhibits potential as a dual inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Some derivatives have shown superior anti-inflammatory activity compared to established drugs like celecoxib .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology .

Study on Antimicrobial Activity

A study evaluating pyrazole derivatives found that compounds structurally related to this compound exhibited significant antibacterial properties. The study reported MIC values suggesting efficacy against common pathogens .

Study on Anti-inflammatory Activity

In another investigation, derivatives were tested for their COX inhibitory activities. The results indicated that certain modifications increased potency significantly, highlighting the importance of structural variations in enhancing therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesNotable Activities
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamideContains amino and chloro groupsAntimicrobial activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamideTrifluoromethyl substituentPotential anticancer properties
5-Fluoro-N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamideFluoro group instead of chloroAnti-inflammatory effects

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S, with a molecular weight of approximately 390.4 g/mol. The compound's structure includes various functional groups that enhance its biological activity and solubility characteristics. The sulfonamide functional group is particularly notable for its role in medicinal chemistry, as it is often associated with antibacterial and anti-inflammatory properties.

Medicinal Chemistry

  • Anticancer Potential :
    • Compounds similar to 4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide have shown promise in anticancer research. Studies indicate that the pyrazole and sulfonamide groups may facilitate interactions with cancer cell signaling pathways, leading to apoptosis and cell cycle arrest in various cancer types .
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory activity. Research on related sulfonamides has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. IC50 values for similar compounds have been reported between 60 to 80 μg/mL.
  • Enzyme Inhibition :
    • The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluoro group may enhance binding affinity to these targets, increasing the compound's efficacy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including the formation of the sulfonamide linkage and the introduction of the ethoxy and fluoro groups. While specific reagents and conditions are not detailed in available literature, optimizing these parameters is crucial for enhancing yield and purity.

In Vitro Studies

Research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in substituents significantly impact biological activity. For instance, studies have shown that altering the position or type of substituent can enhance potency against specific biological targets.

Toxicity Studies

Toxicity assessments on related pyrazole derivatives indicate favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests that while exhibiting biological activity, these compounds also maintain a high safety threshold.

Comparison with Similar Compounds

Structural Analogs

Sulfonamide-Pyrazole Derivatives
  • Compound 18 (): Structure: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide. Key Features: A pyrazole ring linked via a ketone-propyl chain to the sulfonamide. Synthesis: Prepared via reflux of hydrazide with 2,4-pentanedione in propanol (49% yield) . Comparison: The absence of an ethoxy/fluoro group and the use of a ketone linker reduce lipophilicity compared to the target compound.
  • Temano-grel (): Structure: 3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide. Key Features: Pyrazole and morpholine-ethoxy substituents on a benzamide scaffold. Biological Activity: Platelet aggregation inhibitor . Comparison: While lacking a sulfonamide group, the pyrazole and ethoxy-morpholine substituents suggest shared targeting of thrombotic pathways.
Fluorinated Sulfonamides
  • Compound 15 (): Structure: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide. Key Features: Chlorophenyl hydrazone substituent. Synthesis: 95% yield via condensation with 4-chlorobenzaldehyde . Comparison: The chloro group increases polarity, contrasting with the fluorine and ethoxy groups in the target compound.
  • N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ():

    • Structure: Fluorophenyl-indazolyl substituent with trifluoromethyl and ethyl sulfonamide groups.
    • Comparison: The para-fluorophenyl group and trifluoromethyl substituent enhance metabolic stability, while the indazole core differs from the pyrazole in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Lipophilicity (Inferred)
Target Compound Not reported Ethoxy, fluoro, pyrazole High (ethoxy, phenyl)
Compound 18 () 169–170 3,5-Dimethylpyrazole, ketone linker Moderate
Compound 17 () 227–228.5 Nitrophenyl hydrazone Low (polar nitro group)
Temano-grel () Not reported Morpholine-ethoxy, pyrazole Moderate (polar morpholine)
  • The target compound’s ethoxy group likely increases lipophilicity compared to nitro (Compound 17) or morpholine (Temano-grel) substituents. Fluorine’s electron-withdrawing effects may enhance metabolic stability .

Spectroscopic Data

  • 1H-NMR Shifts :
    • Ethoxy Group : Expected δ ~1.3–1.5 ppm (CH₃), δ ~4.0–4.2 ppm (OCH₂) based on analogous compounds (e.g., ).
    • Pyrazole Proton : δ ~6.5–7.5 ppm (pyrazole C-H), influenced by methyl substitution .
  • 13C-NMR : The sulfonamide carbonyl (C=O) typically resonates at δ ~165–170 ppm, while pyrazole carbons appear at δ ~100–150 ppm .

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